3,5-Dichloro-6-methylpyridin-2-OL
Overview
Description
3,5-Dichloro-6-methylpyridin-2-OL: is a chemical compound with the molecular formula C6H5Cl2NO . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 6-methylpyridin-2-OL: One common method involves the chlorination of 6-methylpyridin-2-OL using chlorine gas or other chlorinating agents under controlled conditions.
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods: Industrial production often employs large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-6-methylpyridin-2-OL can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products:
Oxidation: Oxidized pyridine derivatives.
Reduction: Amino derivatives of pyridine.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
Chemistry: 3,5-Dichloro-6-methylpyridin-2-OL is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Its derivatives are explored for their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. It is also employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-methylpyridin-2-OL involves its interaction with specific molecular targets. The chlorine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
6-Amino-3,5-dichloro-2-methylpyridine: This compound shares a similar structure but has an amino group instead of a hydroxyl group.
2,6-Dichloro-3-methylpyridine: This compound has chlorine atoms at different positions on the pyridine ring.
Uniqueness: 3,5-Dichloro-6-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a hydroxyl group makes it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
3,5-dichloro-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYIUDYAPKMQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483317 | |
Record name | 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22109-55-3 | |
Record name | 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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